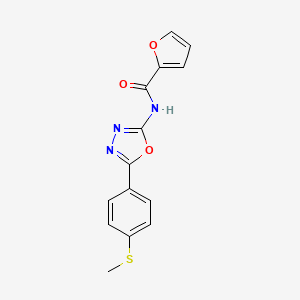

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)13-16-17-14(20-13)15-12(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARRAMRQTVJEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The furan ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Furan-2-Carboxamide (a5)

- Structure : The oxadiazole ring is substituted with a phenyl group instead of 4-(methylthio)phenyl.

- Molecular Weight : ~338.34 g/mol (estimated from similar compounds).

- Properties : The phenyl group increases aromaticity and lipophilicity compared to the methylthio group. This compound demonstrated insect growth regulatory activity with a synthesis yield of 70–89% via cyclization of benzoyl hydrazides .

N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide

- Structure: Fluorophenyl replaces methylthiophenyl, and the furan is replaced with a dihydroisoquinoline.

- Molecular Weight : 338.34 g/mol.

- Properties: The electron-withdrawing fluorine atom enhances metabolic stability and binding affinity to targets like acetylcholinesterase (AChE).

1-Isopropyl-N-(5-(4-(Methylthio)phenyl)-1,3,4-Oxadiazol-2-yl)-1H-Pyrazole-5-Carboxamide

- Structure : Shares the 4-(methylthio)phenyl-oxadiazole core but substitutes furan-2-carboxamide with a pyrazole ring.

- Molecular Weight : 343.4 g/mol.

Functional Group Modifications

N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)-2-(o-Tolyloxy)Acetamide

- Structure : Retains the furan-oxadiazole system but adds a 2-(o-tolyloxy)acetamide group.

5-(3-Chlorophenyl)-N-(4-(Morpholinomethyl)-Phenyl)Furan-2-Carboxamide

- Structure: Replaces oxadiazole with a morpholinomethyl-phenyl group and introduces a chlorine atom.

- Molecular Weight : 396.87 g/mol.

- Properties : The morpholine group increases water solubility, while chlorine enhances electrophilicity. This compound is used as a high-purity pharmaceutical intermediate .

Comparative Data Table

Biological Activity

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The following sections detail its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Structural Features

The compound consists of:

- Furan Ring : Contributes to the compound's electronic properties.

- Oxadiazole Ring : Known for its diverse biological activities.

- Methylthio Group : Enhances chemical reactivity and biological interaction.

These features allow the compound to engage in various interactions with biological macromolecules, including enzymes and receptors, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological effects:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antitumor Properties : Studies suggest potential anticancer effects, possibly through inhibition of specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : The compound can bind to specific receptors, influencing signal transduction pathways.

- Metal Ion Coordination : The functional groups allow for coordination with metal ions, which can modulate the activity of various targets.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | Chlorine substituent on phenyl | Antimicrobial |

| N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| 5-Methyl-N-(4-(5-naphtho[2,1-b]furan-2-yloxadiazol)-phenyl)carboxamide | Methyl group on naphthalene | Antioxidant |

The unique combination of the methylthio group and furan ring within the oxadiazole framework enhances the biological activity of this compound compared to others lacking these features.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives. For instance:

- Antimicrobial Studies : A study demonstrated that compounds with oxadiazole moieties exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The presence of the methylthio group was found to enhance this activity .

- Antitumor Activity : Research indicated that oxadiazole derivatives could inhibit cancer cell proliferation by targeting specific pathways such as the Wnt signaling pathway. The structural modifications in this compound may contribute to enhanced efficacy compared to other derivatives .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that compounds containing oxadiazole rings can disrupt cell cycle progression and induce apoptosis in cancer cells. This suggests a promising avenue for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.